N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide
Overview
Description
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxole ring, a dimethoxyphenyl group, and a sulfonyl-methylglycinamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzodioxole and dimethoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including sulfonylation and amidation. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide
- N-(1,3-Benzodioxol-5-yl)-2-bromobutanamide
- (E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O7S/c1-20(28(22,23)17-9-13(24-2)5-7-15(17)25-3)10-18(21)19-12-4-6-14-16(8-12)27-11-26-14/h4-9H,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFMBUOZQQTRRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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